2,5-Dimethylthiophene-3-carbaldehyde
Overview
Description
2,5-Dimethylthiophene-3-carbaldehyde is an aromatic organic compound belonging to the thiophene family. It is characterized by a thiophene ring substituted with two methyl groups at positions 2 and 5, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbaldehyde typically involves the formylation of 2,5-dimethylthiophene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene reacts with a formylating agent such as dichloromethoxymethane in the presence of a Lewis acid like titanium tetrachloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: 2,5-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,5-Dimethylthiophene-3-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylthiophene-3-carbaldehyde has garnered significant attention in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
2,5-Dimethylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethylfuran-3-carbaldehyde: Contains a furan ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Uniqueness: 2,5-Dimethylthiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Biological Activity
2,5-Dimethylthiophene-3-carbaldehyde (DMTCA) is a sulfur-containing organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of DMTCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMTCA is characterized by its thiophene ring substituted with two methyl groups and an aldehyde group. Its chemical formula is , and it possesses a molecular weight of approximately 140.21 g/mol. The presence of the aldehyde group enhances its reactivity, allowing it to participate in various chemical reactions such as oxidation and reduction, which are crucial for its biological activity .
The biological activity of DMTCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity may lead to various biological outcomes, including antimicrobial and anticancer effects .
Antimicrobial Properties
Research has indicated that DMTCA exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Effects
DMTCA has been investigated for its anticancer properties, particularly as a selective inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. In a study involving 29 synthesized derivatives based on DMTCA, several compounds demonstrated potent anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds induced apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Cell Line | IC50 (µM) | Comparison |
---|---|---|
Breast Cancer | 10 | Etoposide: 15 |
Colon Cancer | 12 | Etoposide: 18 |
Lung Cancer | 11 | Etoposide: 17 |
Prostate Cancer | 9 | Etoposide: 14 |
Case Studies
- Topoisomerase II Inhibition : A study conducted on various derivatives of DMTCA revealed that three specific compounds acted as selective inhibitors of topoisomerase II without intercalating with DNA. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
- Reactive Oxygen Species (ROS) Induction : Another significant finding was the ability of DMTCA derivatives to induce reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is considered a promising approach in cancer therapy .
Properties
IUPAC Name |
2,5-dimethylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQPBIZBQRJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376426 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26421-44-3 | |
Record name | 2,5-dimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26421-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.